(4Z)-4-(2-chlorobenzylidene)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one
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Overview
Description
- This compound is a member of the isochromenone family, characterized by its fused benzene and chromenone rings.
- Its systematic name is N’-[(2-chlorophenyl)methylene]benzohydrazide .
- The (4Z) in the name indicates the cis configuration of the double bond.
- The compound’s molecular formula is C₁₄H₁₁ClN₂O , and its molecular weight is approximately 258.71 g/mol .
- It exhibits interesting biological properties and has applications in various fields.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves condensation reactions between and .
Reaction Conditions: These reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol or acetic acid).
Industrial Production: Although not widely produced industrially, research laboratories synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential bioactivity, such as antimicrobial or antitumor properties.
Medicine: Research explores its pharmacological effects and potential drug development.
Industry: Limited industrial applications, but it may find use in specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It may interact with cellular targets, affecting enzymes, receptors, or signaling pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of a chromenone core, chlorobenzylidene moiety, and dimethoxy substituents makes it distinctive.
Similar Compounds: Other related compounds include , , and .
Remember that this compound’s detailed biological effects and specific targets would require further investigation.
Properties
Molecular Formula |
C18H15ClO4 |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
(4Z)-4-[(2-chlorophenyl)methylidene]-6,7-dimethoxy-1H-isochromen-3-one |
InChI |
InChI=1S/C18H15ClO4/c1-21-16-8-12-10-23-18(20)14(13(12)9-17(16)22-2)7-11-5-3-4-6-15(11)19/h3-9H,10H2,1-2H3/b14-7- |
InChI Key |
HVZBKVDQMZNCGK-AUWJEWJLSA-N |
Isomeric SMILES |
COC1=C(C=C\2C(=C1)COC(=O)/C2=C\C3=CC=CC=C3Cl)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)COC(=O)C2=CC3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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